molecular formula CH2N2 B13836185 3-deuterio-3H-diazirine

3-deuterio-3H-diazirine

Cat. No.: B13836185
M. Wt: 43.046 g/mol
InChI Key: GKVDXUXIAHWQIK-MICDWDOJSA-N
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Description

3-Deuterio-3H-diazirine is a deuterium-labeled derivative of diazirine, a class of organic molecules characterized by a three-membered ring containing one carbon and two nitrogen atoms. This compound is particularly notable for its use in photoaffinity labeling, a technique that allows researchers to study molecular interactions by forming covalent bonds with target molecules upon exposure to light.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-deuterio-3H-diazirine typically involves the following steps:

    Oximation: The starting ketone is converted to an oxime using hydroxylammonium chloride in the presence of a base such as pyridine.

    Tosylation: The oxime is then tosylated using tosyl chloride in the presence of a base.

    Ammonia Treatment: The tosylated oxime is treated with ammonia to form diaziridine.

    Oxidation: The diaziridine is oxidized to form the desired diazirine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This often involves the use of more efficient bases like potassium hydroxide for the one-pot synthesis of aliphatic diazirines .

Chemical Reactions Analysis

Types of Reactions: 3-Deuterio-3H-diazirine undergoes various chemical reactions, primarily involving the generation of carbenes upon photochemical, thermal, or electrical stimulation. These carbenes can insert into C-H, O-H, and N-H bonds.

Common Reagents and Conditions:

Major Products: The primary products of these reactions are the insertion products of carbenes into various bonds, leading to the formation of new C-C, C-O, or C-N bonds .

Scientific Research Applications

3-Deuterio-3H-diazirine has a wide range of applications in scientific research:

    Chemistry: Used as a photoaffinity probe to study molecular interactions and reaction mechanisms.

    Biology: Employed in the identification of biological targets and protein-protein interactions.

    Medicine: Utilized in drug discovery and development to map the binding sites of pharmaceutical compounds.

    Industry: Applied in polymer crosslinking and adhesion processes

Mechanism of Action

The mechanism of action of 3-deuterio-3H-diazirine involves the generation of carbenes upon activation. These carbenes are highly reactive and can insert into nearby bonds, forming covalent linkages with target molecules. This property makes diazirines valuable tools for studying molecular interactions and labeling specific sites within complex biological systems .

Comparison with Similar Compounds

Uniqueness: 3-Deuterio-3H-diazirine is unique due to its deuterium labeling, which can provide additional insights into reaction mechanisms and molecular interactions by allowing researchers to trace the movement of hydrogen atoms during reactions.

Properties

Molecular Formula

CH2N2

Molecular Weight

43.046 g/mol

IUPAC Name

3-deuterio-3H-diazirine

InChI

InChI=1S/CH2N2/c1-2-3-1/h1H2/i1D

InChI Key

GKVDXUXIAHWQIK-MICDWDOJSA-N

Isomeric SMILES

[2H]C1N=N1

Canonical SMILES

C1N=N1

Origin of Product

United States

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